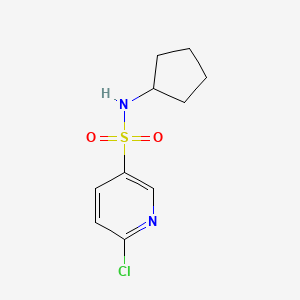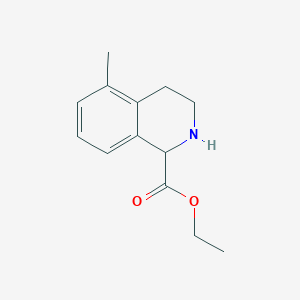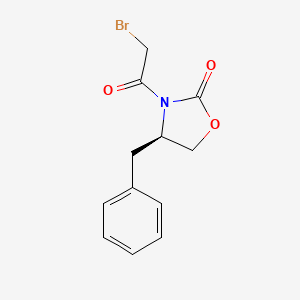
6-chloro-N-cyclopentylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-cyclopentylpyridine-3-sulfonamide (6-Cl-CPPS) is an organic compound that belongs to the family of sulfonamides. It is a white, crystalline solid that is soluble in water and has a melting point of 70–72 °C. 6-Cl-CPPS is used in a variety of scientific research applications, including in biochemical and physiological studies, drug synthesis, and as a reagent in lab experiments.
科学研究应用
6-chloro-N-cyclopentylpyridine-3-sulfonamide is used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and as a reagent in lab experiments. In drug synthesis, this compound is used as a starting material for the synthesis of various sulfonamide drugs, such as sulfamethoxazole and sulfacetamide. In biochemical and physiological studies, this compound is used to study the effects of sulfonamides on enzymes and other proteins. Additionally, this compound is used as a reagent in lab experiments, such as those involving organic synthesis and the study of organic reactions.
作用机制
The mechanism of action of 6-chloro-N-cyclopentylpyridine-3-sulfonamide is not fully understood. However, it is believed that this compound binds to the active site of enzymes, inhibiting their activity and thus blocking the biochemical pathways in which they are involved. Additionally, this compound is believed to act as an inhibitor of certain metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound has an inhibitory effect on certain enzymes and metabolic pathways, such as those involved in the synthesis of fatty acids and cholesterol. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
实验室实验的优点和局限性
The main advantage of using 6-chloro-N-cyclopentylpyridine-3-sulfonamide in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, this compound is relatively stable and can be stored for extended periods of time without degrading. However, this compound is not very soluble in organic solvents, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
未来方向
There are numerous potential future directions for 6-chloro-N-cyclopentylpyridine-3-sulfonamide. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in drug synthesis and biochemical and physiological studies. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, this compound could be used as a reagent in organic synthesis and the study of organic reactions.
合成方法
6-chloro-N-cyclopentylpyridine-3-sulfonamide can be synthesized using a method known as the Fischer Indole Synthesis. This method involves the reaction of a cyclopentyl pyridine with a chloroacetyl chloride in the presence of a base. The reaction produces a cyclopentyl pyridine sulfonamide, which is then hydrolyzed to form this compound. This synthesis method is advantageous because it is simple and cost-effective.
属性
IUPAC Name |
6-chloro-N-cyclopentylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-6-5-9(7-12-10)16(14,15)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHSAJUKYDRFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluoro-3-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2622641.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate](/img/structure/B2622646.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2622653.png)
![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)
![N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2622659.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B2622660.png)


